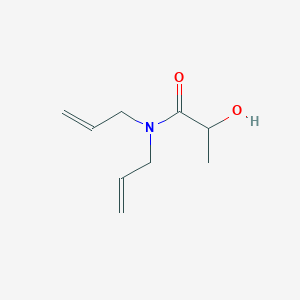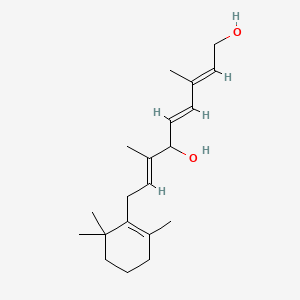
N'-(4-Pyridinylmethylene)tetradecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Pyridinylmethylene)tetradecanohydrazide is an organic compound with the molecular formula C20H33N3O It is a hydrazide derivative that features a pyridine ring attached to a tetradecanoyl hydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Pyridinylmethylene)tetradecanohydrazide typically involves the condensation reaction between 4-pyridinecarboxaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and the hydrazide.
Industrial Production Methods
While specific industrial production methods for N’-(4-Pyridinylmethylene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(4-Pyridinylmethylene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
N’-(4-Pyridinylmethylene)tetradecanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(4-Pyridinylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazone linkage may also play a role in the compound’s bioactivity by forming reactive intermediates that can interact with biological molecules.
類似化合物との比較
Similar Compounds
N’-(4-Pyridinylmethylene)hexadecanohydrazide: Similar structure with a longer alkyl chain.
N’-(4-Pyridinylmethylene)dodecanohydrazide: Similar structure with a shorter alkyl chain.
N’-(4-Pyridinylmethylene)octadecanohydrazide: Similar structure with an even longer alkyl chain.
Uniqueness
N’-(4-Pyridinylmethylene)tetradecanohydrazide is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. The presence of the pyridine ring also contributes to its distinct chemical and biological properties.
特性
CAS番号 |
765311-53-3 |
|---|---|
分子式 |
C20H33N3O |
分子量 |
331.5 g/mol |
IUPAC名 |
N-[(E)-pyridin-4-ylmethylideneamino]tetradecanamide |
InChI |
InChI=1S/C20H33N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)23-22-18-19-14-16-21-17-15-19/h14-18H,2-13H2,1H3,(H,23,24)/b22-18+ |
InChIキー |
LBUXHQPNSGPRTP-RELWKKBWSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=NC=C1 |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


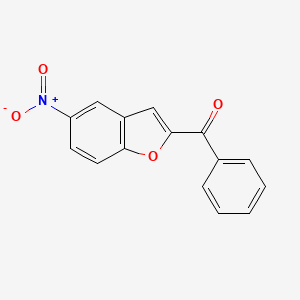
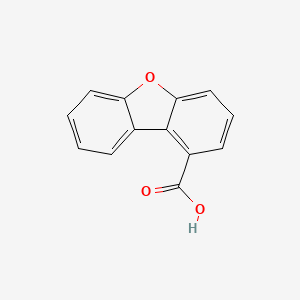
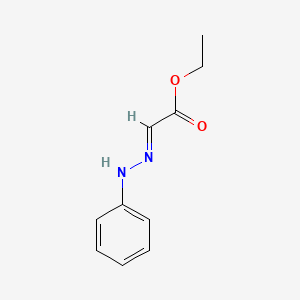


![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)
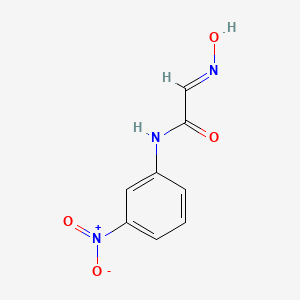
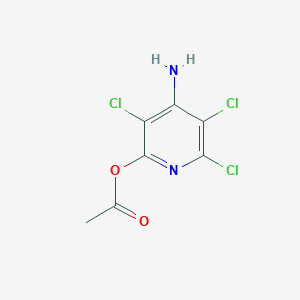

![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)

